1-Ethynyl-4,4-difluoro-1-methoxycyclohexane
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Overview
Description
1-Ethynyl-4,4-difluoro-1-methoxycyclohexane is an organic compound with the molecular formula C₉H₁₂F₂O It is characterized by the presence of an ethynyl group, two fluorine atoms, and a methoxy group attached to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethynyl-4,4-difluoro-1-methoxycyclohexane typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including hydrogenation of benzene or cycloaddition reactions.
Introduction of the Methoxy Group: The methoxy group can be introduced via nucleophilic substitution reactions using methanol and a suitable leaving group.
Ethynylation: The ethynyl group can be introduced through Sonogashira coupling reactions involving terminal alkynes and aryl halides in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale adaptations of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Ethynyl-4,4-difluoro-1-methoxycyclohexane undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The compound can undergo reduction reactions to form alkanes or alkenes.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Alkanes or alkenes.
Substitution: Compounds with new functional groups replacing the methoxy group.
Scientific Research Applications
1-Ethynyl-4,4-difluoro-1-methoxycyclohexane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Ethynyl-4,4-difluoro-1-methoxycyclohexane involves its interaction with molecular targets such as enzymes or receptors. The ethynyl group can participate in π-π interactions, while the fluorine atoms can enhance binding affinity through hydrogen bonding and electrostatic interactions. The methoxy group can modulate the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
1-Methoxycyclohexane: Lacks the ethynyl and fluorine groups, resulting in different chemical reactivity and applications.
1-Ethynyl-4-fluorobenzene: Contains an ethynyl group and a single fluorine atom, but lacks the cyclohexane ring and methoxy group.
1-Ethynyl-2,4-difluorobenzene: Similar to 1-Ethynyl-4,4-difluoro-1-methoxycyclohexane but with a benzene ring instead of a cyclohexane ring.
Uniqueness
This compound is unique due to the combination of its structural features, including the cyclohexane ring, ethynyl group, two fluorine atoms, and methoxy group
Properties
Molecular Formula |
C9H12F2O |
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Molecular Weight |
174.19 g/mol |
IUPAC Name |
1-ethynyl-4,4-difluoro-1-methoxycyclohexane |
InChI |
InChI=1S/C9H12F2O/c1-3-8(12-2)4-6-9(10,11)7-5-8/h1H,4-7H2,2H3 |
InChI Key |
YENZHJWYRAKDQY-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CCC(CC1)(F)F)C#C |
Origin of Product |
United States |
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